molecular formula C12H12N2O4 B2828194 N1-(2,2-di(furan-2-yl)ethyl)oxalamide CAS No. 2309597-35-9

N1-(2,2-di(furan-2-yl)ethyl)oxalamide

Cat. No.: B2828194
CAS No.: 2309597-35-9
M. Wt: 248.238
InChI Key: CUWMVUBUZLDNBF-UHFFFAOYSA-N
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Description

N1-(2,2-di(furan-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative designed for research and development applications. Oxalamides have emerged as a significant class of compounds in flavor science, with structural analogues being reported as potent flavor modifiers with savory and umami taste profiles . Researchers are investigating such compounds to enhance or modify the flavor of various food and beverage products, potentially serving as tools to reduce sodium or monosodium glutamate content . The mechanism of action for this compound family is an area of active study. It is hypothesized that they may function by interacting with specific taste receptors on the human tongue, potentially modulating the perception of savory tastes . The presence of furan rings, a feature in other bioactive compounds, may influence the compound's properties and interaction with biological targets . Application Notes: This product is intended for research purposes in flavor development, sensory analysis, and synthetic chemistry. Its specific solubility, stability, and dosage characteristics should be empirically determined by the researcher. Disclaimer: this compound is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[2,2-bis(furan-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c13-11(15)12(16)14-7-8(9-3-1-5-17-9)10-4-2-6-18-10/h1-6,8H,7H2,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWMVUBUZLDNBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)N)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Framework and Foundational Chemical Significance of N1 2,2 Di Furan 2 Yl Ethyl Oxalamide

Molecular Architecture and Functional Group Analysis

The molecular structure of N1-(2,2-di(furan-2-yl)ethyl)oxalamide is built upon a symmetrical framework. The central feature is the oxalamide group (-NH-CO-CO-NH-), which acts as a linker. This group is flanked by ethyl chains, each of which is geminally substituted with two furan-2-yl rings.

The key functional groups present in the molecule are:

Furan (B31954) Rings: Two five-membered aromatic heterocyclic rings, each containing one oxygen atom. These rings are the primary sites of aromaticity within the molecule.

Amide Groups: The oxalamide core contains two amide linkages. The presence of N-H donors and C=O acceptors is crucial for its interaction profile.

Ethyl Linker: A short, flexible alkyl chain connecting the bulky difuranylmethyl groups to the oxalamide core.

Table 1: Key Structural Features of this compound

FeatureDescription
Core UnitOxalamide (-NH-CO-CO-NH-)
Heterocyclic MoietyFuran-2-yl
LinkerEthyl group (-CH2-CH-)
Key Functional GroupsAmide, Furan (heterocyclic ether)

Intermolecular Interactions and Supramolecular Assembly Potential of Oxalamide Moieties

The oxalamide functionality is a highly effective unit for directing supramolecular self-assembly. acs.org This is primarily due to its capacity for forming robust and directional hydrogen bonds. Each amide group within the oxalamide moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This self-complementary nature allows oxalamide-containing molecules to form predictable and persistent intermolecular connections. researchgate.net

The dominant interactions involving the oxalamide core are:

Hydrogen Bonding: The N-H and C=O groups can engage in extensive hydrogen bonding networks. In many crystalline structures of oxalamides, a characteristic R²₂(10) dimeric ring motif is observed, where two molecules form a cyclic array of hydrogen bonds. rsc.org This interaction is highly directional and contributes significantly to the stability of the resulting assembly.

Dipole-Dipole Interactions: The amide groups possess significant dipole moments. The alignment of these dipoles in the solid state plays a crucial role in stabilizing the crystal packing. rsc.org Research has shown that in oxalamide dimers, the C=O and N-H bonds from different molecules are often parallel, highlighting the importance of dipole-dipole forces in addition to hydrogen bonding. rsc.org

These non-covalent interactions, particularly the persistent hydrogen bonding, enable oxalamides to act as building blocks for creating larger, ordered structures such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. acs.orgresearchgate.net The process of supramolecular synthesis leverages these predictable interactions to design molecular solids with specific properties. acs.org The presence of the bulky furan groups in this compound would further influence the packing of these assemblies, potentially introducing π-π stacking interactions between the aromatic rings.

Aromaticity and Electronic Structure of Furan Rings within the Compound

The two furan rings are defining features of the molecule's electronic landscape. Furan is a five-membered heterocyclic compound that is considered aromatic. wikipedia.orgnumberanalytics.com Its aromaticity arises from a planar, cyclic, conjugated system of π electrons that adheres to Hückel's rule (4n+2 π electrons). askiitians.com

The electronic structure of furan can be summarized as follows:

π-Electron System: The furan ring has six π electrons. Four of these come from the two carbon-carbon double bonds, and the remaining two are contributed by one of the lone pairs on the sp² hybridized oxygen atom, which occupies a p-orbital and participates in delocalization. chemistnotes.comquora.com This delocalization of electrons across the ring results in increased stability, a hallmark of aromatic character. askiitians.com

Resonance and Stability: The aromaticity of furan is often described through resonance structures, which show the delocalization of the oxygen lone pair and the π electrons around the ring. vedantu.com However, furan's aromaticity is more modest compared to benzene. This is reflected in its lower resonance energy (67 kJ/mol for furan vs. 152 kJ/mol for benzene). wikipedia.org The higher electronegativity of the oxygen atom in furan compared to the nitrogen in pyrrole (B145914) or sulfur in thiophene (B33073) leads to a less effective delocalization of its lone pair, making furan less aromatic than these other five-membered heterocycles. quora.comnumberanalytics.com

Reactivity: Due to the electron-donating effect of the oxygen heteroatom, the furan ring has a higher electron density than benzene. wikipedia.org This makes it significantly more reactive in electrophilic substitution reactions, which typically occur at the 2- and 5-positions (the carbons adjacent to the oxygen). numberanalytics.com

The presence of these electron-rich aromatic rings within this compound introduces regions of high electron density and potential sites for π-π stacking interactions, which can cooperate with the hydrogen bonding of the oxalamide core to direct the formation of complex supramolecular architectures.

Table 2: Comparison of Aromatic Character

CompoundHeteroatomResonance Energy (kJ/mol)Aromaticity
BenzeneNone152High
ThiopheneSulfur (S)121Moderate
PyrroleNitrogen (N)88Moderate
Furan Oxygen (O) 67 Modest

Retrosynthetic Analysis and Advanced Synthetic Methodologies for N1 2,2 Di Furan 2 Yl Ethyl Oxalamide

Strategic Disconnections for the Oxalamide Linkage

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond cleavages, known as disconnections. nih.gov For N1-(2,2-di(furan-2-yl)ethyl)oxalamide, the most logical initial disconnections are at the two amide C-N bonds of the oxalamide linkage. This is a common and effective strategy as numerous robust methods exist for the formation of amide bonds. acs.org

This disconnection strategy simplifies the target molecule into two key synthons: an electrophilic two-carbon unit derived from oxalic acid and a nucleophilic amine, 2,2-di(furan-2-yl)ethylamine. This approach isolates the challenge of forming the oxalamide core from the synthesis of the complex amine fragment.

Amide Bond Formation Strategies in Oxalamide Synthesis

The construction of the oxalamide linkage is central to the synthesis of the target molecule. Various methods, ranging from traditional to modern sustainable approaches, can be employed for this transformation.

A historically prevalent and highly effective method for synthesizing oxalamides involves the use of oxalyl chloride or its derivatives. researchgate.net This approach is a classic example of nucleophilic acyl substitution. The synthesis begins with the reaction of a suitable oxalic acid precursor, such as oxalic acid itself or an oxalate (B1200264) ester, with a chlorinating agent like thionyl chloride (SOCl₂) to form the highly reactive oxalyl chloride.

This di-acid chloride then serves as a potent electrophile. In the context of synthesizing this compound, oxalyl chloride would be treated with two equivalents of 2,2-di(furan-2-yl)ethylamine. The reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. While this method is reliable and generally high-yielding, it generates stoichiometric amounts of waste and involves the use of corrosive and toxic reagents, which are drawbacks from an environmental and safety perspective. researchgate.net

Alternatively, a mono-substituted intermediate, ethyl oxalyl chloride, can be reacted with the amine, followed by hydrolysis of the ester and a subsequent amide coupling to produce an unsymmetrical oxalamide if desired. For the symmetrical target molecule, direct reaction with oxalyl chloride is the most straightforward conventional approach.

In the pursuit of greener and more atom-economical chemical processes, acceptorless dehydrogenative coupling (ADC) has emerged as a powerful strategy for amide bond formation. researchgate.netconsensus.app This methodology directly couples alcohols with amines to form amides, with the only byproduct being hydrogen gas, which is itself a valuable commodity. researchgate.net

For the synthesis of oxalamides, this sustainable route utilizes ethylene (B1197577) glycol as the C2 source, which is effectively oxidized in situ to a reactive oxalic acid equivalent. The reaction is catalyzed by transition metal complexes, with ruthenium pincer complexes showing particular promise. researchgate.netconsensus.app The proposed mechanism involves the dehydrogenation of ethylene glycol to an α-hydroxy amide intermediate, which then reacts with another molecule of the amine to yield the final oxalamide product. researchgate.net This process avoids the use of pre-activated carboxylic acid derivatives and stoichiometric activating agents, significantly reducing waste generation. researchgate.net The reverse reaction, the hydrogenation of oxalamides back to ethylene glycol and amines, can also be achieved using the same catalytic system, highlighting the elegance and efficiency of this approach. researchgate.net

Methodology Reagents Byproducts Advantages Disadvantages
Conventional Route Oxalyl Chloride, Amine, BaseHCl, Salt WasteHigh reactivity, Well-establishedToxic/corrosive reagents, Stoichiometric waste
Dehydrogenative Coupling Ethylene Glycol, Amine, Ru-catalystH₂Atom-economical, Sustainable, H₂ is a useful byproductRequires specific catalyst, May require higher temperatures

Beyond the conventional oxalyl chloride method and dehydrogenative coupling, several other amidation protocols can be adapted for oxalamide synthesis. These often involve the use of coupling reagents to activate oxalic acid or its mono-esters in situ. google.comgoogle.com Reagents such as carbodiimides (e.g., DCC, EDC) combined with additives like HOBt or HOAt are commonly used to facilitate the formation of an active ester from a carboxylic acid, which is then readily attacked by the amine nucleophile. google.com

Another innovative and green approach involves the one-pot conversion of a carboxylic acid to a thioester intermediate, which then reacts with an amine to form the amide bond. researchgate.net This method, inspired by nature's biosynthetic pathways, can be performed under mild conditions and avoids the need for traditional, often wasteful, coupling reagents. For example, using an easily prepared reagent like dipyridyl dithiocarbonate (DPDTC), oxalic acid could be converted into a bis-thioester, followed by aminolysis with 2,2-di(furan-2-yl)ethylamine to yield the target oxalamide. researchgate.net

Synthesis of the 2,2-di(furan-2-yl)ethyl Moiety

The second major challenge in the synthesis of this compound is the construction of the 2,2-di(furan-2-yl)ethylamine precursor. This requires the formation of a carbon center bearing two furan (B31954) rings, a structure known as a gem-di(heteroaryl)ethyl scaffold.

Formation of gem-Di(heteroaryl)ethyl Scaffolds

The creation of a C-C bond between two furan rings on a single carbon atom can be approached through electrophilic aromatic substitution, specifically a Friedel-Crafts-type reaction. Furan is an electron-rich heterocycle that is susceptible to electrophilic attack, primarily at the C2 position. However, it is also highly sensitive to polymerization under strongly acidic conditions, which are typical for classical Friedel-Crafts reactions using catalysts like AlCl₃. stackexchange.com Therefore, milder catalysts and conditions are often required.

A plausible strategy for constructing the 2,2-di(furan-2-yl)ethyl scaffold involves the acid-catalyzed reaction of furan with an electrophile derived from a two-carbon unit. One potential route is the reaction of two equivalents of furan with acetaldehyde (B116499) or a synthetic equivalent like 1,1-dichloroethane (B41102) under mild Lewis acid catalysis (e.g., BF₃·OEt₂).

Alternatively, a stepwise approach could be employed. Friedel-Crafts acylation of furan with acetic anhydride (B1165640) or acetyl chloride can produce 2-acetylfuran (B1664036). google.comajrconline.org This reaction often requires milder catalysts than alkylations to avoid polymerization. The resulting 2-acetylfuran could then be activated under acidic conditions to generate an electrophilic species (e.g., a protonated carbonyl or a carbocation) that would attack a second molecule of furan. This would be followed by a reduction step. A more direct approach would be the acid-catalyzed reaction of 2-acetylfuran with furan itself. The resulting tertiary alcohol could then be deoxygenated.

Furan Ring Construction and Functionalization Strategies

Key strategies for furan ring synthesis include:

Cyclization Reactions: These methods involve the formation of the furan ring from a linear precursor. A classic example is the Paal-Knorr synthesis, which utilizes the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst. numberanalytics.com

Metal-Catalyzed Cyclizations: Transition metals like gold, palladium, and copper are effective catalysts for constructing furan rings. organic-chemistry.org For instance, gold-catalyzed cascade reactions of enones can yield highly substituted furans under mild conditions. organic-chemistry.org Rhodium-catalyzed annulation reactions have also been developed to create furan-fused scaffolds. springernature.com

Intramolecular Wittig-type Reactions: This approach can generate highly functionalized furans from Michael acceptors and acyl chlorides in a single step at room temperature. organic-chemistry.org

Once the furan ring is formed, functionalization is often necessary to introduce the desired substituents for subsequent coupling reactions. The high electron density of the furan ring makes it susceptible to electrophilic substitution reactions. numberanalytics.com Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for introducing substituents onto the furan ring. numberanalytics.com

Table 1: Comparison of Furan Synthesis Strategies
MethodDescriptionKey Reagents/CatalystsAdvantagesReference
Cyclization Reactions (e.g., Paal-Knorr)Formation of a furan ring from a linear precursor like a 1,4-diketone.Acid catalystWell-established and reliable for certain substrates. numberanalytics.com
Metal-Catalyzed CyclizationsUse of transition metals to catalyze the formation of the furan ring.Au, Pd, Cu, Rh catalystsHigh efficiency, mild reaction conditions, and broad substrate scope. organic-chemistry.orgspringernature.com
Intramolecular Wittig-type ReactionsOne-step synthesis of functionalized furans.Phosphorus ylidesGood yields at room temperature. organic-chemistry.org

In the quest for sustainable chemical processes, the synthesis of furan derivatives from renewable biomass has garnered significant attention. researchgate.net Lignocellulosic biomass, rich in carbohydrates, can be converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netrsc.org These furan-based compounds serve as versatile starting materials for a wide array of valuable chemicals and polymers. researchgate.netrsc.org

For instance, 2,5-furandicarboxylic acid (FDCA), derived from the oxidation of HMF, is a promising bio-based alternative to petroleum-derived terephthalic acid for polyester (B1180765) production. researchgate.netrsc.org The conversion of biomass-derived furans into high-value organic compounds often involves transformations like oxidation, reduction, and cycloaddition reactions. rsc.orgrsc.org The Diels-Alder reaction of biobased furans, for example, is a key strategy for producing renewable aromatic compounds. nih.gov This approach allows for the atom-efficient conversion of bioderived feedstocks into versatile chemical building blocks. rsc.org

The development of efficient catalytic systems is crucial for the selective conversion of biomass into desired furan derivatives. These advancements not only contribute to a more sustainable chemical industry but also provide access to a diverse range of functionalized furan building blocks for complex molecule synthesis. nih.gov

Convergent and Linear Synthetic Approaches towards this compound

The assembly of a molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.comdifferencebetween.com

For this compound, a convergent approach would entail the separate synthesis of two key intermediates:

2,2-di(furan-2-yl)ethan-1-amine: This fragment contains the two furan rings.

An activated oxalamide derivative: This could be, for example, an oxalamic acid chloride or ester.

Table 2: Comparison of Linear and Convergent Synthesis
AspectLinear SynthesisConvergent SynthesisReference
StrategyStep-by-step, sequential construction.Independent synthesis of fragments followed by coupling. chemistnotes.comdifferencebetween.com
EfficiencyOverall yield decreases with each step, can be less efficient for complex molecules.Generally more efficient with higher overall yields. wikipedia.orgfiveable.me
FlexibilityLess flexible, as the entire sequence is interconnected.More flexible, allowing for parallel optimization of fragment synthesis. fiveable.me
TimeCan be more time-consuming due to the sequential nature.Can be less time-consuming due to parallel synthesis. chemistnotes.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation of N1 2,2 Di Furan 2 Yl Ethyl Oxalamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity of N1-(2,2-di(furan-2-yl)ethyl)oxalamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be required for unambiguous structural assignment.

The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals corresponding to the distinct chemical environments of the furan (B31954) rings, the ethyl bridge, and the oxalamide moiety.

¹H NMR Analysis: The furan protons are expected to resonate in the aromatic region, typically between 6.0 and 7.5 ppm. researchgate.netchemicalbook.commodgraph.co.uk The proton at the C5 position (H-5'), being adjacent to the oxygen atom, would be the most deshielded. The protons at the C3 (H-3') and C4 (H-4') positions would appear at higher fields. researchgate.netchemicalbook.com The ethyl bridge protons would show distinct signals. The methine proton (H-2), being adjacent to two furan rings, is expected to be deshielded and would likely appear as a triplet. The methylene (B1212753) protons (H-1), adjacent to the amide nitrogen, would be further downfield and likely appear as a doublet of doublets due to coupling with both the methine proton and the amide N-H proton. The amide protons of the oxalamide group would appear as broad signals, with their chemical shifts being highly dependent on the solvent and concentration. nih.govnih.govresearchgate.net The primary amide (-CONH₂) would show two distinct signals, while the secondary amide (-NH-) would show one. vaia.com

¹³C NMR Analysis: In the ¹³C NMR spectrum, the carbonyl carbons of the oxalamide group are expected to be the most downfield signals, typically in the range of 160-175 ppm. wisc.eduoregonstate.edulibretexts.orgcompoundchem.com The carbons of the furan rings would also be in the downfield region, with the C2' carbon (bearing the ethyl group) and the C5' carbon being the most deshielded due to their proximity to the oxygen atom. publish.csiro.auacs.orgchemicalbook.compitt.edu The C3' and C4' carbons would resonate at higher fields. publish.csiro.auacs.orgchemicalbook.com The carbons of the ethyl bridge (C-1 and C-2) would appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-NH₂ (primary amide)7.0 - 8.5Broad singlet (2H)
-NH- (secondary amide)7.5 - 9.0Broad singlet (1H)
H-5' (furan)~7.4Doublet
H-3' (furan)~6.4Doublet
H-4' (furan)~6.3Doublet of doublets
H-2 (methine)4.0 - 4.5Triplet
H-1 (methylene)3.5 - 3.9Doublet of doublets

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (oxalamide)160 - 175
C-2' (furan, substituted)150 - 155
C-5' (furan)~143
C-3' (furan)~112
C-4' (furan)~110
C-1 (methylene)40 - 50
C-2 (methine)40 - 50

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.edu Key correlations would be observed between the H-1 and H-2 protons of the ethyl bridge, confirming their connectivity. Within the furan rings, correlations between H-3', H-4', and H-5' would establish their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, providing critical information about the connectivity of different functional groups. columbia.edu Expected key correlations would include:

The H-2 proton of the methine group to the C-2' and C-3' carbons of the furan rings.

The H-1 protons of the methylene group to the C-2 carbon and the carbonyl carbon of the adjacent amide.

The secondary amide proton to the H-1 protons and the adjacent carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is invaluable for conformational analysis. electronicsandbooks.comarxiv.orgnih.govmdpi.comacs.org For a flexible molecule like this compound, NOESY could provide insights into the preferred orientation of the furan rings relative to each other and the conformation of the ethyl chain.

Solid-state NMR (ssNMR) spectroscopy would be a powerful technique for characterizing the compound in its crystalline or amorphous solid forms. nih.govmst.eduresearchgate.netemory.eduwikipedia.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local structure and dynamics in the solid state. Key applications would include:

Polymorph Identification: ssNMR is highly sensitive to the local environment of each nucleus and can distinguish between different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Conformational Analysis: By analyzing the chemical shift anisotropy and using advanced techniques, ssNMR can provide information about the molecular conformation adopted in the solid state.

Intermolecular Interactions: ssNMR is particularly useful for probing intermolecular interactions, such as the hydrogen-bonding network established by the oxalamide moiety, by observing changes in chemical shifts and through the measurement of internuclear distances.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Infrared (IR) and Raman spectroscopies are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying functional groups.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the amide and furan groups. globalresearchonline.net

Oxalamide Group: The primary and secondary amide groups would give rise to several characteristic bands. The N-H stretching vibrations are expected in the 3100-3500 cm⁻¹ region. blogspot.comspectroscopyonline.comquimicaorganica.orgwpmucdn.com In the solid state, these bands are often broad due to hydrogen bonding. The C=O stretching vibration, known as the Amide I band, would be a very strong absorption in the IR spectrum, typically between 1630 and 1680 cm⁻¹. spcmc.ac.in The N-H bending vibration, or Amide II band, would appear around 1550-1640 cm⁻¹.

Furan Group: The furan rings would exhibit C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring would also produce characteristic bands in the fingerprint region. chemicalpapers.comudayton.eduresearchgate.net

Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
AmideN-H stretch3100 - 3500Medium-StrongMedium
FuranC-H stretch (aromatic)3000 - 3100MediumMedium
AlkylC-H stretch (aliphatic)2850 - 3000MediumMedium
AmideC=O stretch (Amide I)1630 - 1680StrongMedium
AmideN-H bend (Amide II)1550 - 1640Medium-StrongWeak
FuranC=C stretch1400 - 1600MediumStrong
FuranC-O-C stretch1000 - 1300StrongWeak

The oxalamide moiety, with its N-H donor groups and C=O acceptor groups, is capable of forming extensive intermolecular hydrogen bonds. ias.ac.inacs.orgresearchgate.net These interactions significantly influence the vibrational frequencies of the involved groups. In the solid-state IR spectrum, the presence of hydrogen bonding would be indicated by:

A shift of the N-H stretching vibrations to lower frequencies (a redshift) and a broadening of these bands.

A redshift and broadening of the C=O (Amide I) stretching vibration.

By comparing the spectra of the compound in the solid state with its spectrum in a dilute solution of a non-polar solvent (where hydrogen bonding is minimized), the extent of hydrogen bonding can be qualitatively assessed. The magnitude of the frequency shift provides an indication of the strength of the hydrogen bonds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

No HRMS data is currently available for this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

No MS/MS data is currently available for this compound.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

No X-ray crystallography data is currently available for this compound.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

No UV-Visible spectroscopy data is currently available for this compound.

Theoretical Investigations and Computational Modeling of N1 2,2 Di Furan 2 Yl Ethyl Oxalamide

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, offering deep insights into molecular stability and properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly well-suited for studying the nuances of the amide bonds present in the oxalamide core of N1-(2,2-di(furan-2-yl)ethyl)oxalamide.

Amide bond resonance is a critical feature that dictates the geometry and stability of peptides and other amide-containing molecules. researchgate.net This resonance involves the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, resulting in a partial double bond character for the C–N bond. This effect enforces a high degree of planarity around the amide group and creates a significant rotational barrier. researchgate.net

DFT calculations, often using hybrid functionals like B3LYP or B3PW91, can accurately predict the geometric parameters associated with this resonance. researchgate.net For the two amide linkages in the oxalamide moiety, calculations would reveal a C-N bond length that is shorter than a typical C-N single bond but longer than a C=N double bond. The planarity is assessed by calculating the dihedral (torsion) angle (ω) around the C-N bond, which is expected to be close to 180° for a stable trans conformation. mdpi.com Delocalization indexes derived from electron-pair densities can also serve as quantitative indicators of electron resonance in amides. researchgate.net

Table 1: Representative DFT-Calculated Geometric Parameters for an Oxalamide Moiety.
ParameterTypical Calculated Value (Å or °)Comparison to Standard ValuesImplication
C=O Bond Length~1.24 ÅSlightly longer than a typical C=O double bond (~1.20 Å)Reduced double bond character due to resonance
C-N Bond Length~1.35 ÅShorter than a typical C-N single bond (~1.47 Å)Partial double bond character due to resonance
O-C-N Bond Angle~122°Consistent with sp² hybridized carbonPlanar geometry
C-N Torsion Angle (ω)~180°Deviates significantly from 0° or 90°High rotational barrier, preference for planar trans conformation

Beyond the rigid amide planes, this compound possesses considerable conformational flexibility arising from the ethyl linker and the rotatable bonds connecting the furan (B31954) rings. A thorough conformational analysis is essential to identify the most stable, low-energy structures the molecule is likely to adopt.

Computational techniques can be employed to explore the potential energy surface of the molecule by systematically rotating the key dihedral angles. cwu.edu These angles include:

The torsion angles within the ethyl linker.

The torsion angles of the C-C bonds connecting the furan rings to the ethyl group.

The torsion angle of the C-N bond connecting the ethyl group to the oxalamide nitrogen.

These rotations determine the spatial orientation of the two bulky furan rings relative to each other and to the oxalamide backbone. The steric hindrance between the two furan rings and interactions with the oxalamide moiety will dictate the preferred conformations. Molecular mechanics or DFT methods can be used to calculate the relative energies of these different conformers, identifying local and global energy minima. Such studies can reveal whether certain orientations, such as syn or anti arrangements of the furan rings, are energetically favored. cwu.edu

Table 2: Hypothetical Conformational Energy Profile for Furan Ring Orientation.
Conformer DescriptionKey Dihedral Angle(s)Relative Energy (kcal/mol)Stability
Anti-periplanar (Staggered) Furan Rings~180°0.0 (Global Minimum)Most Stable
Gauche (Staggered) Furan Rings~60°+1.5Metastable
Syn-periplanar (Eclipsed) Furan Rings~0°+5.0 (Rotational Barrier)Least Stable (Transition State)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transition properties. researchgate.netemerginginvestigators.org

HOMO : Represents the ability to donate an electron. Molecules with high-energy HOMO levels are better electron donors.

LUMO : Represents the ability to accept an electron. Molecules with low-energy LUMO levels are better electron acceptors.

HOMO-LUMO Gap (ΔE) : A small gap suggests high chemical reactivity and low kinetic stability, as it is energetically favorable to move an electron from the HOMO to the LUMO. researchgate.net A large gap implies high stability. emerginginvestigators.org

For this compound, the electron-rich furan rings are expected to contribute significantly to the HOMO, localizing electron density on these moieties. researchgate.netmdpi.com The oxalamide group, with its electronegative oxygen atoms, will likely influence the LUMO. DFT calculations are a standard method for reliably predicting HOMO and LUMO energies and the resulting energy gap. nih.gov Recent studies show that range-separated hybrid functionals like ωB97XD can provide highly accurate predictions of HOMO-LUMO gaps. nih.gov

Table 3: Illustrative DFT-Calculated Frontier Orbital Energies.
MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE in eV)
Furan (for comparison)-6.4 eV+1.8 eV8.2 eV
This compound-5.8 eV-0.5 eV5.3 eV

Reaction Mechanism Studies of Relevant Transformations

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of chemical reactions. By mapping the energy landscape that connects reactants to products, researchers can identify transition states, intermediates, and activation energies that govern the reaction's feasibility and rate.

Oxalamides can be synthesized through various routes, including the reaction of an amine with oxalyl chloride or the aminolysis of dialkyl oxalates. nih.gov More sustainable methods, such as the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol and amines catalyzed by ruthenium pincer complexes, have also been developed. nih.govresearchgate.net

For the synthesis of this compound, a likely pathway involves the reaction of 2,2-di(furan-2-yl)ethan-1-amine with a suitable two-carbon dicarbonyl source. Computational modeling can be used to investigate the mechanism of this transformation. By calculating the Gibbs free energy of reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile helps identify the rate-determining step and provides insights that can be used to optimize reaction conditions. researchgate.net DFT has been successfully used to unveil complex catalytic cycles for oxalamide formation, tracking the role of the catalyst and identifying key intermediates. researchgate.net

Table 4: Example Energy Profile for a Key Step in a Hypothetical Oxalamide Synthesis.
SpeciesDescriptionCalculated Relative Free Energy (kcal/mol)
ReactantsAmine + Oxalyl Chloride0.0
Transition State 1Nucleophilic attack of amine on carbonyl carbon+12.5
IntermediateTetrahedral intermediate-5.2
Transition State 2Chloride leaving group departure+8.0
ProductsAmide + HCl-20.7

The furan ring is an aromatic heterocycle, but it can undergo reactions that lead to the cleavage of the ring. These ring-opening reactions can be initiated by acid catalysis or photochemical energy and represent an important reactivity pathway for furan and its derivatives. rsc.orgdntb.gov.ua The substituents on the furan ring are known to have a significant influence on this reactivity. rsc.orgresearchgate.net

Theoretical studies are crucial for understanding the high-energy processes involved in furan ring-opening. High-level computational methods, including multireference configuration interaction (MRCI) and complete active space self-consistent field (CASSCF), have been used to map the potential energy surfaces of the ground and excited states of furan during the ring-opening process. aip.orgresearchgate.net These studies have identified the transition state structures and conical intersections that facilitate non-radiative decay back to the ground state after photoexcitation. aip.orgresearchgate.net It has been proposed that the formation of a ring-opened structure involves a dissociative (π-σ*) electronic state, which becomes stabilized as a C-O bond elongates. aip.org For this compound, theoretical models could predict how the bulky alkyl substituent at the C2 position might affect the stability of the ring and the energy barriers associated with potential ring-opening pathways.

Table 5: Computational Methods for Studying Furan Reactivity.
Computational MethodFocus of StudyInformation Obtained
DFT (e.g., B3LYP)Ground-state reactivity, acid-catalyzed mechanismsReaction energy profiles, activation barriers, effect of substituents rsc.orgresearchgate.net
TD-DFTElectronic excitationsUV-Vis spectra, nature of excited states
CASSCF/CASPT2Photochemical reactions, excited-state potential energy surfacesGeometries of transition states and conical intersections aip.orgacs.org
Molecular Dynamics (MD)Pyrolysis, high-temperature decompositionEvolution of molecular structure during thermal processes psu.edu

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While computational methods, including molecular dynamics simulations, are powerful tools for understanding the behavior of molecules at an atomic level, it appears that this compound has not yet been the subject of such specific published research.

Therefore, there is no available data to populate tables or provide detailed research findings on the following:

Solvent Effects: The influence of different solvent environments (e.g., polar, non-polar) on the structural stability and conformational preferences of this compound has not been computationally explored in published literature.

Future computational studies would be necessary to elucidate these aspects of this compound's molecular behavior. Such research would provide valuable insights into its structural dynamics and interactions with its environment.

Reactivity and Chemical Transformations of N1 2,2 Di Furan 2 Yl Ethyl Oxalamide

Reactions Involving the Furan (B31954) Rings

The two furan rings are the most electron-rich and sterically accessible parts of the molecule, making them primary sites for chemical modification. Their reactivity is well-established and includes electrophilic substitution, ring-opening, oxidation, and reduction.

Furan is a π-electron-rich heterocycle that undergoes electrophilic aromatic substitution (EAS) much more readily than benzene; its reactivity is estimated to be 6 x 10¹¹ times faster. chemicalbook.com This enhanced reactivity is due to the oxygen atom's ability to donate its lone-pair electrons, which increases the electron density of the ring and stabilizes the intermediate carbocation (sigma complex) formed during the reaction. chemicalbook.compearson.com

Substitution preferentially occurs at the C2 (α) position because the intermediate formed by attack at this site is stabilized by three resonance structures, whereas attack at the C3 (β) position yields a less stable intermediate with only two resonance structures. chemicalbook.compearson.com In N1-(2,2-di(furan-2-yl)ethyl)oxalamide, the C2 positions are substituted, leaving the C5 (α') and the C3/C4 (β) positions available. Electrophilic attack is expected to occur predominantly at the C5 position, which is electronically similar to the C2 position.

Common electrophilic substitution reactions applicable to furan rings include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. pharmaguideline.comyoutube.com Due to the high reactivity of the furan ring, these reactions must often be carried out under mild conditions to prevent polymerization or ring degradation. pearson.compharmaguideline.com For instance, nitration is typically performed with acetyl nitrate at low temperatures, and sulfonation can be achieved using a pyridine-sulfur trioxide complex. pharmaguideline.com

ReactionReagentTypical Product (on a generic 2-substituted furan)Reference
NitrationAcetyl nitrate (CH₃COONO₂)2-Substituted-5-nitrofuran pharmaguideline.com
Halogenation (Bromination)Bromine in DMF or Dioxane at low temp.2-Substituted-5-bromofuran pharmaguideline.com
SulfonationPyridine-SO₃ complex2-Substituted-furan-5-sulfonic acid pharmaguideline.com
Friedel-Crafts AcylationAcetic anhydride (B1165640), SnCl₄1-(5-Substituted-furan-2-yl)ethan-1-one youtube.com

The furan ring can be viewed as a masked 1,4-dicarbonyl compound, a characteristic that is exploited in various synthetic transformations. rsc.org Acid-catalyzed hydrolysis or treatment with specific oxidizing agents can lead to the cleavage of the furan ring, yielding valuable acyclic structures. pharmaguideline.comresearchgate.net

Under acidic conditions, particularly in the presence of water, the furan ring can undergo opening to form a 1,4-dicarbonyl compound. nih.gov For instance, the acid-catalyzed recyclization of N-(furfuryl)anthranilamides proceeds via the opening of the furan ring into a diketone moiety. researchgate.net In the context of this compound, acidic treatment could potentially open one or both furan rings, leading to the formation of complex polyketone structures. The presence of electron-releasing substituents on the furan ring can facilitate protonation, which may lead to polymerization or ring-opening pathways. pharmaguideline.com

Oxidative ring-opening is another common transformation. Treatment of furans with reagents like N-bromosuccinimide (NBS) in the presence of an acid can induce transformations leading to different cyclic or acyclic products. researchgate.net The specific outcome depends heavily on the reaction conditions and the substitution pattern of the furan ring.

The furan moieties are susceptible to both oxidation and reduction (hydrogenation), which can modify the heterocyclic ring system without necessarily opening it.

Oxidation: The oxidation of furans can lead to several products depending on the oxidant and reaction conditions. researchgate.net A common outcome is the formation of maleic anhydride or its derivatives upon treatment with strong oxidizing agents, often in the gas phase over catalysts like vanadium(V) oxide. researchgate.net In the liquid phase, oxidation with reagents like hydrogen peroxide can convert furan derivatives into maleic acid. nih.gov For example, the oxidation of furfural (B47365) using hydrogen peroxide and a titanium silicate molecular sieve catalyst yields maleic acid. nih.gov Another potential product of furan oxidation is a 2(5H)-furanone, which can be an intermediate in the pathway to maleic acid. researchgate.netnih.gov The oxidative degradation of furan-containing materials can also result in the formation of various carboxylic acids, such as acetic and oxalic acids. researchgate.net

Hydrogenation: The catalytic hydrogenation of the furan ring typically yields tetrahydrofuran (THF) derivatives. This reaction saturates the double bonds within the furan ring, converting the aromatic heterocycle into a cyclic ether. However, the simple reduction of furan to tetrahydrofuran can be challenging without causing ring cleavage. pharmaguideline.com The choice of catalyst and reaction conditions is crucial for achieving selective hydrogenation of the furan ring without affecting other functional groups, such as the amide bonds in the oxalamide moiety. Mechanistic studies on furfural hydrogenation have shown that at lower temperatures, hydrogenation of the furan ring is favored. rwth-aachen.de

TransformationReagents/ConditionsGeneral ProductReference
Oxidation to Maleic AcidH₂O₂, Titanium silicate (TS-1), Acetic acidMaleic acid nih.gov
Oxidation to Furoic AcidRuthenium pincer complex, Alkaline waterFuroic acid (from furfural) acs.org
Complete OxidationV₂O₅ / O₂ (gas phase)Maleic anhydride researchgate.net
HydrogenationH₂, Ru/C catalystTetrahydrofuran derivative rwth-aachen.de

Reactions Involving the Oxalamide Moiety

The oxalamide moiety features two amide bonds and two adjacent carbonyl groups. This arrangement confers specific reactivity, making it distinct from simple amides.

Amide bonds are generally stable and resistant to cleavage. However, the oxalamide structure, with its adjacent electron-withdrawing carbonyl groups, renders the amide carbonyls more electrophilic than those in simple amides. nih.gov This facilitates nucleophilic attack and subsequent cleavage under milder conditions.

Hydrolysis of the amide bond can be achieved under acidic or basic conditions. Lewis acid catalysis, for example, can activate the carbonyl group toward nucleophilic attack by water. nih.gov Metal complexes, such as those involving palladium or zinc, have also been shown to mediate the hydrolysis of amide bonds, sometimes under neutral pH conditions. nih.gov

Recent strategies for amide bond activation focus on distorting the amide bond's planarity, which disrupts its resonance stabilization and makes the C-N bond more susceptible to cleavage. nih.govnih.gov This can be achieved using transition-metal catalysts, such as nickel or copper complexes, which can insert into the N-C bond, enabling transformations like the conversion of amides to esters or the synthesis of unsymmetrical oxalamides via C-C and C-O bond cleavage. nih.govrsc.org

The two carbonyl groups of the oxalamide moiety are key sites for chemical transformations. Their proximity influences their reactivity, making them susceptible to nucleophilic attack and condensation reactions.

The carbonyl carbons are electrophilic and can be attacked by various nucleophiles. The development of photoredox catalysis has opened new avenues for carbonyl chemistry, allowing for radical additions that are not accessible through traditional two-electron pathways. nih.gov For example, visible-light photoredox catalysis can enable the intermolecular addition of alkyl radicals to carbonyl compounds. nih.gov

Furthermore, transition metal-catalyzed reactions can be used to form carbon-carbon bonds at the α-position to a carbonyl group. mdpi.com While the oxalamide structure lacks α-protons for direct enolate formation, transformations involving the carbonyls themselves, such as reductions or additions, are plausible. The synthesis of oxalamides can be achieved through the dehydrogenative coupling of ethylene (B1197577) glycol and amines, catalyzed by ruthenium pincer complexes, highlighting the reactivity of precursors to the oxalamide core. rsc.orgrsc.org This process involves intermediates where the carbonyl centers are formed through sequential oxidation and coupling steps. rsc.org

Functional Group Interconversions and Derivatization Strategies

The chemical architecture of this compound presents a variety of reactive sites that can be targeted for functional group interconversions and the development of derivatives. The principal locations for chemical modification are the two furan rings and the oxalamide core, each offering distinct pathways for structural alteration.

Reactions Involving the Furan Moieties

The furan rings in this compound are electron-rich heterocyclic systems, making them susceptible to a range of chemical transformations, particularly electrophilic substitution and reduction.

Electrophilic Aromatic Substitution:

Due to the electron-donating effect of the oxygen heteroatom, furan is significantly more reactive towards electrophiles than benzene. wikipedia.org Electrophilic substitution on the furan ring typically occurs at the C5 position (the position adjacent to the oxygen and furthest from the existing substituent) to minimize steric hindrance and maximize the stability of the reaction intermediate. chemicalbook.compearson.com

Potential electrophilic substitution reactions for this compound include:

Nitration: Introduction of a nitro group onto the furan ring can be achieved using mild nitrating agents like acetyl nitrate at low temperatures. pharmaguideline.com This functionalization opens pathways to further derivatives, such as reduction of the nitro group to an amine.

Sulfonation: The furan ring can be sulfonated using reagents such as a sulfur trioxide-pyridine complex. pharmaguideline.com

Halogenation: Direct halogenation with chlorine or bromine is often vigorous and can lead to polyhalogenated products. pharmaguideline.com Milder conditions, such as the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), are typically employed for controlled monohalogenation.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the furan ring, usually with a mild Lewis acid catalyst to avoid ring polymerization, which can be a side reaction with strong acids. scribd.com

Interactive Data Table: Potential Electrophilic Substitution Reactions of the Furan Rings

ReactionReagent(s)Potential Product
NitrationAcetyl nitrateN1-(2,2-di(5-nitrofuran-2-yl)ethyl)oxalamide
SulfonationSO₃-PyridineN1-(2,2-di(5-sulfofuran-2-yl)ethyl)oxalamide
BrominationN-Bromosuccinimide (NBS)N1-(2,2-di(5-bromofuran-2-yl)ethyl)oxalamide
AcylationAcetic anhydride, BF₃·OEt₂N1-(2,2-di(5-acetylfuran-2-yl)ethyl)oxalamide

Reduction of the Furan Rings:

The furan rings can be partially or fully reduced to yield dihydrofuran or tetrahydrofuran derivatives, respectively.

Partial Reduction (to Dihydrofurans): A formal Birch reduction of furan to 2,5-dihydrofuran can be challenging due to the acid sensitivity of the furan ring. acs.orgnih.gov However, specific Brønsted acid-catalyzed reductions using silanes as the reducing agent have been developed. acs.orgnih.gov

Full Reduction (to Tetrahydrofurans): Catalytic hydrogenation, often using catalysts such as palladium on carbon (Pd/C) or Raney nickel under hydrogen pressure, can fully saturate the furan rings to form the corresponding tetrahydrofuran derivatives. wikipedia.orgresearchgate.net This transformation significantly alters the electronic properties and geometry of the molecule, converting the aromatic heterocycle into a flexible, non-aromatic ether.

Oxidation of the Furan Rings:

The furan nucleus is susceptible to oxidative ring cleavage. organicreactions.org Treatment with various oxidizing agents can lead to the formation of 1,4-dicarbonyl compounds. rsc.org For instance, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or ozone can result in the opening of the furan rings. rsc.org In the context of this compound, this would lead to a significant structural modification, breaking apart the heterocyclic systems.

Cycloaddition Reactions:

The furan ring can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. wikipedia.orgnih.gov This [4+2] cycloaddition would result in the formation of an oxabicyclic adduct, introducing significant three-dimensional complexity to the molecular structure. quora.com

Reactions Involving the Oxalamide Core

The oxalamide functional group provides opportunities for modification primarily through reduction of the amide bonds or substitution at the amide nitrogen.

Reduction of the Amide Groups:

The amide functionalities of the oxalamide core can be reduced to the corresponding amines. Strong reducing agents are typically required for this transformation.

Hydrogenation: Catalytic hydrogenation of oxalamides to yield the corresponding amines and ethylene glycol has been reported, often using ruthenium-based pincer complexes under hydrogen pressure. researchgate.netnih.govrsc.org In the case of this compound, this reaction would cleave the oxalamide moiety to produce 2,2-di(furan-2-yl)ethan-1-amine and ethylenediamine.

Hydrolysis of the Amide Bonds:

Under acidic or basic conditions, the amide bonds of the oxalamide can be hydrolyzed. youtube.com This would result in the cleavage of the molecule to produce oxalic acid and 2,2-di(furan-2-yl)ethan-1-amine. The stability of oxalamides to hydrolysis can be influenced by steric and electronic factors of the substituents.

Derivatization of the N-H Bond:

The amide nitrogen atom possesses a hydrogen that can potentially be substituted, although this can be challenging due to the reduced nucleophilicity of the nitrogen lone pair, which is delocalized into the adjacent carbonyl group. Under strongly basic conditions, the N-H proton can be removed, and the resulting anion can be reacted with electrophiles such as alkyl halides or acyl halides to generate N-substituted derivatives.

Interactive Data Table: Potential Transformations of the Oxalamide Core

ReactionReagent(s)Potential Product(s)
HydrogenationH₂, Ru-pincer catalyst2,2-di(furan-2-yl)ethan-1-amine and ethylenediamine
Acidic HydrolysisH₃O⁺, heatOxalic acid and 2,2-di(furan-2-yl)ethan-1-amine
N-Alkylation1. NaH, 2. CH₃IN1-methyl-N1-(2,2-di(furan-2-yl)ethyl)oxalamide

Coordination Chemistry and Supramolecular Assemblies Involving N1 2,2 Di Furan 2 Yl Ethyl Oxalamide

Oxalamide Ligand Properties and Metal Complex Formation

The oxalamide moiety is a versatile and well-studied ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.net The presence of two amide groups connected by a carbonyl-carbonyl bond provides multiple coordination sites, allowing for diverse binding modes. The specific nature of the N-substituents significantly influences the steric and electronic properties of the resulting metal complexes.

In the case of N1-(2,2-di(furan-2-yl)ethyl)oxalamide, the di-furan-2-yl ethyl group introduces considerable steric bulk, which can direct the geometry of the resulting metal complexes. Furthermore, the electronic properties of the furan (B31954) rings can modulate the electron density on the oxalamide nitrogen atoms, thereby influencing the strength of the metal-ligand bonds.

Oxalamide ligands are well-documented to exhibit various coordination modes, with bidentate and bis-bidentate being the most prevalent. In a simple bidentate fashion, the two oxygen atoms of the oxalamide core can chelate to a single metal center, forming a stable five-membered ring. This mode is common in the formation of discrete mononuclear complexes.

Alternatively, the oxalamide can act as a bis-bidentate bridging ligand, where each of the N,O-amide units coordinates to a different metal ion. This bridging capability is fundamental to the construction of polynuclear complexes and extended one-, two-, or three-dimensional coordination polymers. The flexibility of the oxalamide backbone allows for the formation of various structural motifs, from simple dinuclear species to intricate network structures. For instance, dinuclear platinum(II) complexes have been synthesized where two platinum ions are simultaneously bound to an oxamide (B166460) ligand on opposite sides. researchgate.net

The coordination behavior of this compound is anticipated to follow these principles. The specific coordination mode adopted will likely depend on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. The bulky di-furan-2-yl ethyl substituents may favor the formation of discrete complexes or linear coordination polymers over more complex, sterically hindered three-dimensional networks.

While specific MOFs based on this compound have not been extensively reported, the structural motifs of this ligand make it a promising candidate for the construction of such materials. The linear nature of the oxalamide bridge can promote the formation of one-dimensional chains or, in combination with other linkers, more complex frameworks. The furan rings, in addition to their potential coordination role, can also influence the pore environment and functionality of the resulting MOF.

Ligand TypeCoordination ModeResulting StructurePotential Application
OxalamideBidentateMononuclear ComplexesCatalysis
OxalamideBis-bidentateDinuclear Complexes, Coordination PolymersMagnetic Materials
OxalamideBridging LinkerMetal-Organic Frameworks (MOFs)Gas Storage, Separation

Role of Furan Rings in Coordination and Crystal Engineering

The furan rings in this compound are not merely passive substituents; they can actively participate in the coordination sphere of a metal ion and play a crucial role in crystal engineering. ul.ie Furan derivatives are known to act as ligands in transition metal complexes, with the oxygen atom being the primary coordination site. sc.edusciencepublishinggroup.comjocpr.com The aromatic nature of the furan ring also allows it to participate in non-covalent interactions that can direct the assembly of supramolecular structures. numberanalytics.com

In the context of this compound, the furan oxygen atoms could potentially coordinate to metal centers, leading to the formation of multi-dimensional coordination networks. This additional coordination capability, in conjunction with the oxalamide core, could result in complexes with unique topologies and properties.

Self-Assembly through Hydrogen Bonding and π-π Stacking Interactions

Beyond coordination chemistry, this compound is well-suited for the construction of supramolecular assemblies through non-covalent interactions. The oxalamide functional group is a robust supramolecular synthon, capable of forming strong and directional hydrogen bonds. researchgate.net The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, leading to the formation of one-dimensional tapes or two-dimensional sheets.

The presence of two furan rings introduces the possibility of π-π stacking interactions. nih.gov These interactions, arising from the attractive forces between the electron-rich π-systems of the aromatic rings, can further stabilize the supramolecular assembly. nih.govrsc.org The interplay between hydrogen bonding and π-π stacking is a powerful tool for controlling the self-assembly of organic molecules into complex and functional architectures. rsc.org

In the solid state, this compound is expected to form extended networks driven by a combination of N-H···O=C hydrogen bonds and π-π stacking between the furan rings. The relative strength and directionality of these interactions will dictate the final supramolecular architecture. For instance, strong hydrogen bonding might lead to the formation of one-dimensional chains, which then pack in the crystal lattice in a manner that maximizes the π-π stacking interactions between adjacent chains. The design of functional self-assembled architectures based on these interactions is a delicate matter, requiring a balance of the topology, directionality, and strength of multiple secondary interactions. nih.gov

Interaction TypeParticipating GroupsResulting Assembly
Hydrogen BondingN-H (donor), C=O (acceptor)1D tapes, 2D sheets
π-π StackingFuran ringsStacked columnar structures
C-H···π InteractionsC-H bonds and furan rings3D networks

Advanced Material Science Applications of N1 2,2 Di Furan 2 Yl Ethyl Oxalamide Derivatives

Optoelectronic Properties and Conjugated Systems Incorporating Furan (B31954)

The incorporation of furan rings into conjugated organic systems is a promising strategy for the development of high-performance optoelectronic materials. researchgate.netresearchgate.net The furan heterocycle, being an electron-rich aromatic system, can effectively participate in π-conjugation, influencing the electronic and photophysical properties of the resulting molecules and polymers. nih.gov Derivatives of N1-(2,2-di(furan-2-yl)ethyl)oxalamide can be strategically functionalized to create novel conjugated materials with applications in organic electronics.

The design of furan-containing conjugated materials often focuses on tuning the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize charge injection and transport. rsc.org The smaller size of the furan ring compared to thiophene (B33073) can lead to improved planarity in conjugated backbones, which in turn can enhance π-orbital overlap and charge carrier mobility. researchgate.net

In the context of this compound derivatives, conjugation can be extended by introducing polymerizable groups at the 5-position of the furan rings. For instance, Stille coupling or direct C-H arylation methodologies can be employed to synthesize polymers with alternating furan and other aromatic units. rsc.orgiaea.org The oxalamide core can also be modified to influence intermolecular interactions and solid-state packing, which are crucial for efficient charge transport in thin-film devices.

Design Strategy Intended Effect on Optoelectronic Properties Potential Application
Introduction of electron-withdrawing groups on the furan ringsLowering of LUMO energy level, improved electron transportn-type organic field-effect transistors (OFETs)
Introduction of electron-donating groups on the furan ringsRaising of HOMO energy level, improved hole transportp-type organic field-effect transistors (OFETs)
Copolymerization with electron-deficient monomersTuning of the bandgap, enhanced absorption in the visible spectrumOrganic photovoltaics (OPVs)
Incorporation into spiro-fused polycyclic aromatic compoundsHigh thermal stability and unique 3D structureOrganic light-emitting diodes (OLEDs) nih.gov

Researchers have successfully synthesized novel furan-only conjugated polymers based on bifuran-imide building units that exhibit excellent stability and strong fluorescence, indicating the potential of furan-based materials in organic electronics. spiedigitallibrary.org Furthermore, the development of ester-functionalized polyfurans has demonstrated significantly improved stability over their alkyl-functionalized counterparts. cmu.edu These findings underscore the versatility of furan chemistry in creating robust and efficient optoelectronic materials.

Potential in Polymer Synthesis and Bio-Based Materials

The furan moiety, derivable from renewable biomass resources such as furfural (B47365), makes this compound and its derivatives attractive building blocks for sustainable polymers. acs.org The U.S. Department of Energy has identified 2,5-furandicarboxylic acid (FDCA), a key furan derivative, as a top value-added chemical from biomass. mdpi.com This highlights the growing interest in furan-based polymers as environmentally friendly alternatives to their petrochemical counterparts.

Derivatives of this compound containing reactive functional groups, such as hydroxyl or amine functionalities on the oxalamide nitrogen or the ethyl backbone, could serve as monomers for polymerization. For example, diol or diamine derivatives could be used in condensation polymerization with dicarboxylic acids or diacid chlorides to produce novel polyesters or polyamides. The presence of the difurylethyl group would impart unique thermal and mechanical properties to the resulting polymers.

The synthesis of bio-based furan polyesters and copolyesters has been extensively studied for applications in food packaging, demonstrating high oxygen barrier properties. rsc.org Enzymatic synthesis has also been employed to produce furan-based copolymers for potential biomedical applications, such as nanofibrous scaffolding for tissue engineering. umw.edu.plchemrxiv.org These studies pave the way for the development of high-performance, sustainable polymers derived from furan-containing monomers like appropriately functionalized this compound.

Polymer Type Potential Monomers Derived from this compound Key Properties and Potential Applications
PolyestersDiol derivativesBio-based plastics for packaging, textiles rsc.org
PolyamidesDiamine derivativesHigh-performance engineering plastics, fibers acs.org
CopolymersFunctionalized derivatives for copolymerizationTunable thermal and mechanical properties, biomedical materials umw.edu.pl

Applications in Sensing and Molecular Recognition (Structure-Based)

The furan ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and CH-π interactions, which are fundamental to molecular recognition. nih.gov The specific arrangement of two furan rings in this compound derivatives provides a defined structural motif that can be exploited for the design of molecular sensors and hosts in supramolecular chemistry.

The oxalamide backbone is also known to form strong hydrogen bonds, which can contribute to the formation of well-ordered assemblies and enhance binding affinity and selectivity. By modifying the substituents on the furan rings or the oxalamide nitrogen, it is possible to create receptors for specific ions or small molecules. For instance, the introduction of chromogenic or fluorogenic groups could lead to colorimetric or fluorescent sensors.

Recent research has demonstrated the use of furan derivatives as molecular sensors for the optical detection of ions and amines. researchgate.net Additionally, molecular probes containing furan moieties have been developed for the discovery of natural products through Diels-Alder reactions. nih.gov This indicates the potential of furan-containing scaffolds in the development of selective chemical probes. The structure of this compound derivatives, with their convergent furan units, could be particularly well-suited for creating binding pockets for specific guest molecules.

Sensing Application Design Principle based on this compound Derivatives Detection Mechanism
Anion SensingIncorporation of hydrogen bond donor groups on the oxalamideColorimetric or fluorometric changes upon anion binding
Cation SensingIntroduction of ionophoric groups (e.g., crown ethers) linked to the furan ringsSelective complexation leading to a detectable signal
Small Molecule RecognitionCreation of a specific binding cavity through functionalization of the furan ringsHost-guest complexation inducing a change in optical or electrochemical properties nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-(2,2-di(furan-2-yl)ethyl)oxalamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : The synthesis typically involves coupling furfurylamine derivatives with activated oxalic acid intermediates. Key steps include:

  • Step 1 : Reacting furfurylamine with thiophene-2-carboxylic acid chloride under nitrogen to form the ethyl backbone.
  • Step 2 : Introducing the oxalamide group via carbodiimide-mediated coupling (e.g., DCC/HOBt) in anhydrous dichloromethane at 0–5°C .
    • Optimization Strategies :
  • Catalysts : Use of DMAP to accelerate acylation.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Key Data :

TechniqueExpected Signals
¹H NMR (CDCl₃)δ 7.4–7.2 (furan protons), δ 4.2–3.8 (methylene groups), δ 8.1 (amide NH) .
IR 1680 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) .
  • Validation Protocol : Compare experimental data with computational predictions (e.g., DFT calculations) and reference spectra of analogous oxalamides.

Advanced Research Questions

Q. What mechanistic insights explain the selective inhibition of NQO2 enzyme by this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions between the compound’s furan/thiophene moieties and NQO2’s hydrophobic active site.
  • Kinetic Assays : Measure IC₅₀ values under varying pH and cofactor (NADH) concentrations to assess competitive vs. non-competitive inhibition .
    • Contradiction Resolution : Discrepancies in reported IC₅₀ values (e.g., 2.5 μM vs. 5.8 μM) may arise from assay conditions (e.g., buffer ionic strength, enzyme purity).

Q. How do structural modifications of the furan/thiophene rings influence the compound’s antimicrobial efficacy?

  • Experimental Design :

  • Synthesize analogs with halogenated furan (e.g., 5-bromo-furan) or substituted thiophene (e.g., 3-nitro-thiophene).
  • Activity Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
    • Data Interpretation : Enhanced activity in halogenated analogs suggests electronegative groups improve membrane penetration .

Q. What strategies resolve contradictions in reported anticancer activity across cell lines?

  • Systematic Analysis :

  • Dose-Response Profiling : Test the compound on panels of cancer cells (e.g., MCF-7, HeLa, A549) with controls for apoptosis (Annexin V assay) and oxidative stress (ROS detection).
  • Metabolic Interference : LC-MS/MS to quantify metabolite changes (e.g., ATP depletion in glycolytic vs. oxidative phosphorylation-dependent lines) .
    • Table :
Cell LineIC₅₀ (μM)Proposed Mechanism
MCF-712.3Caspase-3 activation
HeLa28.7ROS-induced necrosis

Methodological Guidelines

  • Synthesis Reproducibility : Document reaction atmosphere (e.g., inert gas), moisture control, and intermediate stability (e.g., NMR monitoring of amide formation).
  • Data Reporting : Adhere to FAIR principles—include raw spectral files, crystallographic data (if available), and assay protocols in supplementary materials.

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